2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate
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Overview
Description
2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate is a chemical compound with the molecular formula C18H18ClNO3 and a molecular weight of 331.8. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate involves several steps. One common synthetic route includes the reaction of 2-(4-chlorophenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride under specific reaction conditions . Industrial production methods may vary, but they typically involve similar steps with optimized conditions for large-scale production.
Chemical Reactions Analysis
2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate can be compared with similar compounds such as:
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-bromophenyl)acetate
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-nitrophenyl)acetate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-16-8-6-15(7-9-16)12-18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKJMVJPMLQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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